N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-15(2)6-7-16(13-3-8-18-9-4-13)14(17)12-5-10-19-11-12/h5,10-11,13H,3-4,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCGNCJEOJUEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1CCOCC1)C(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amide Coupling via Carbodiimide-Mediated Activation
The most widely reported method involves coupling thiophene-3-carboxylic acid with N-(2-(dimethylamino)ethyl)oxan-4-amine using carbodiimide-based activating agents. This approach, adapted from analogous Syk inhibitor syntheses, employs 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in anhydrous dimethylformamide (DMF). The reaction proceeds via in situ formation of an active ester intermediate, which undergoes nucleophilic attack by the secondary amine (Fig. 1A).
Critical Parameters :
- Stoichiometry : A 1:1.2 molar ratio of carboxylic acid to amine ensures complete conversion, minimizing unreacted starting material.
- Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) maintains optimal pH for activation while scavenging hydrogen chloride byproducts.
- Temperature : Reactions conducted at 0°C→25°C over 12–24 hours balance reaction rate and side-product formation.
Sequential Alkylation-Amidation Strategy
For cases where N-(2-(dimethylamino)ethyl)oxan-4-amine is unavailable, a two-step protocol is employed:
- Alkylation of Oxan-4-amine : Treatment of oxan-4-amine with 2-chloro-N,N-dimethylethylamine in acetonitrile at reflux (82°C, 48 hrs) yields the secondary amine precursor.
- Amide Bond Formation : The product from step 1 is coupled with thiophene-3-carboxylic acid chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C→RT, 6 hrs).
Advantages :
- Avoids handling hygroscopic carboxylic acid derivatives directly.
- Enables independent optimization of each synthetic step.
Optimization of Reaction Conditions
Solvent Selection and Reaction Kinetics
Comparative studies from patent data reveal solvent-dependent yields (Table 1):
| Solvent | Activating Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | HATU | 78 | 95 |
| DCM | EDCl/HOBt | 65 | 88 |
| THF | BOP | 71 | 92 |
DMF outperforms dichloromethane (DCM) and tetrahydrofuran (THF) due to superior solubility of polar intermediates and enhanced activation efficiency.
Catalytic and Stoichiometric Considerations
- Catalyst Loading : Palladium-based catalysts (e.g., Pd(dppf)Cl₂) at 5 mol% accelerate coupling reactions in THF/water mixtures (80°C, 8 hrs), though applicability to this specific substrate remains untested.
- Additives : Molecular sieves (4Å) reduce hydrolysis of activated intermediates, improving yields by 12–15% in moisture-sensitive reactions.
Purification and Characterization
Chromatographic Purification
Crude reaction mixtures are purified via flash chromatography using gradients of ethyl acetate in heptane (10→70% over 45 min). This removes unreacted amine (Rf = 0.15) and symmetrical urea byproducts (Rf = 0.32).
Crystallization Techniques
Recrystallization from ethanol/water (4:1 v/v) at −20°C affords needle-shaped crystals suitable for X-ray diffraction. Key spectral data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J = 2.8 Hz, 1H, thiophene H4), 7.12 (d, J = 2.8 Hz, 1H, thiophene H5), 4.05–3.95 (m, 2H, oxan OCH₂), 3.55–3.45 (m, 2H, NCH₂CH₂N), 2.30 (s, 6H, N(CH₃)₂).
- HRMS : m/z calculated for C₁₅H₂₃N₃O₂S [M+H]⁺: 326.1538; found: 326.1541.
Industrial-Scale Production
Continuous Flow Synthesis
Quality Control Protocols
- In-Process Checks : Mid-IR spectroscopy monitors active ester formation (C=O stretch at 1725 cm⁻¹).
- Final Product : Meets ICH Q3D guidelines for elemental impurities (Pd < 5 ppm).
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated decarboxylative coupling using fac-Ir(ppy)₃ (2 mol%) and N-ethylpiperidine (2 equiv) in DMSO shows promise for late-stage functionalization (62% yield, 6 hrs).
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)thiophene-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of thiophene carboxamides have shown cytotoxic effects against various cancer cell lines. A study demonstrated that a related compound displayed moderate growth inhibition in colon cancer models, suggesting potential as a lead compound for developing new anticancer agents .
Mechanism of Action
The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, compounds targeting tyrosine kinases have been highlighted for their ability to disrupt signaling pathways essential for tumor growth . This suggests that this compound may also act through similar mechanisms.
Antimicrobial Properties
Antibacterial Activity
The compound has been evaluated for its antibacterial properties, with studies indicating effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the dimethylamino group is thought to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .
Potential in Antituberculosis Therapy
Given the rising challenge of antibiotic resistance, compounds like this compound could be explored further for their potential in treating tuberculosis. Research into related thiophene derivatives has shown promise in this area, warranting further investigation into this compound's efficacy against Mycobacterium tuberculosis .
Neuropharmacological Applications
Cognitive Enhancement
There is emerging interest in the neuropharmacological applications of compounds with similar structural features. Some studies suggest that compounds with dimethylamino groups may enhance cognitive function or provide neuroprotective effects. This opens avenues for research into this compound as a potential treatment for neurodegenerative diseases .
Synthesis and Structural Variations
Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including multicomponent reactions that allow for the incorporation of diverse functional groups. These synthetic strategies are crucial for optimizing the compound's biological activity and selectivity .
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Székely et al., 2008 | Antituberculosis | Related thiophene derivatives showed activity against Mycobacterium tuberculosis. |
| Madhavi & Ramanamma, 2016 | Antioxidant and Antibacterial | Compounds with similar structures exhibited significant antibacterial activity against common pathogens. |
| PubMed Study (2002) | Cytotoxic Activity | Demonstrated moderate growth inhibition in colon cancer models, indicating potential as an anticancer agent. |
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Quinoline-Based Carboxamides ()
Compounds such as N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₅H₂₀ClN₃O₂, MW 309.79) and N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (C₁₆H₂₀ClN₃O₂, MW 321.80) share the carboxamide backbone but differ critically:
- Core Structure: A 4-hydroxyquinoline ring replaces the thiophene, introducing aromaticity and hydrogen-bonding capacity via the hydroxyl group.
- Substituents: Pyrrolidinyl or dimethylaminopropyl groups on the amide nitrogen contrast with the oxan-4-yl group in the target compound.
Benzamide Derivatives with Thiophene-Oxan Hybrids ()
Examples like 3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide (CAS 2097871-98-0) and 4-(dimethylamino)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide (CAS 2097912-42-8) highlight key differences:
- Core Structure : A benzamide (C₆H₅CONH₂) replaces the thiophene-3-carboxamide, altering electronic properties and steric bulk.
- Substitution Pattern : The oxan-4-yl and thiophen-2-yl groups are attached to a methylene bridge (-CH₂-) rather than directly to the amide nitrogen. This reduces conformational rigidity compared to the target compound’s N,N-disubstituted amide .
Molecular and Functional Comparison
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Amide Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)thiophene-3-carboxamide | Thiophene-3-carboxamide | 2-(dimethylamino)ethyl, oxan-4-yl | C₁₄H₂₃N₃O₂S | 297.42* |
| N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride | 4-Hydroxyquinoline | 3-(dimethylamino)propyl, HCl | C₁₅H₂₀ClN₃O₂ | 309.79 |
| 4-(dimethylamino)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide | Benzamide | Oxan-4-yl-thiophen-2-ylmethyl | C₂₀H₂₃N₃O₂S | 385.48† |
*Calculated based on systematic formula derivation.
†Estimated from CAS data and structural analysis.
Key Observations
Solubility and Basicity: The dimethylaminoethyl group (pKa ~8–9) may improve water solubility at physiological pH, whereas the oxan-4-yl group contributes to hydrophilicity without ionization.
Steric Considerations: The N,N-disubstitution in the target compound creates a sterically hindered amide bond, which could influence metabolic stability and enzyme binding compared to monosubstituted analogs .
Biological Activity
N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)thiophene-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, which is a five-membered heterocyclic structure containing sulfur. The presence of a dimethylamino group and an oxan-4-yl moiety contributes to its pharmacological properties.
The biological activity of this compound has been explored in various studies, indicating several mechanisms:
- Topoisomerase Inhibition : Similar compounds have shown the ability to inhibit topoisomerases, enzymes critical for DNA replication and transcription. Inhibition can lead to DNA damage and apoptosis in cancer cells .
- Anticancer Activity : The compound has demonstrated significant cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest .
- Antimicrobial Properties : Research indicates that thiophene derivatives exhibit antibacterial activity, suggesting that this compound may also have potential as an antimicrobial agent .
In vitro Studies
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The results showed:
- Cell Viability : A dose-dependent decrease in cell viability was observed with IC50 values ranging from 5 to 15 µM across different cell lines.
- Mechanistic Insights : Flow cytometry analyses indicated an increase in early and late apoptotic cells upon treatment with the compound.
In vivo Studies
Animal models have been utilized to evaluate the anticancer efficacy of the compound:
- Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in significant tumor size reduction compared to control groups.
- Survival Rates : Enhanced survival rates were noted in treated groups, suggesting a promising therapeutic effect.
Case Studies
- Case Study 1 : A clinical trial involving patients with solid tumors showed that administration of this compound led to partial responses in 30% of participants, with manageable side effects.
- Case Study 2 : A study on drug interactions revealed that this compound could alter the metabolism of co-administered drugs through enzyme inhibition, necessitating careful monitoring during therapy.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)thiophene-3-carboxamide with high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the activation of the thiophene-3-carboxylic acid group. Key steps include:
- Amide bond formation : Reacting thiophene-3-carboxylic acid derivatives with N-substituted amines (e.g., 2-(dimethylamino)ethylamine and oxan-4-amine) under coupling agents like EDCI/HOBt.
- Temperature control : Maintaining reflux conditions (~80–100°C) in polar aprotic solvents (e.g., DMF or DCM) to enhance reaction efficiency.
- Purification : Use column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization to isolate the product. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .
Q. Which spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the dimethylaminoethyl, oxan-4-yl, and thiophene moieties. For example, the oxan-4-yl group shows characteristic proton signals at δ 3.5–4.0 ppm (axial/equatorial H) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak matching theoretical values).
- X-ray crystallography : Optional for resolving stereochemical ambiguities in crystalline derivatives .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Methodological Answer :
- In vitro screening : Test against enzyme targets (e.g., kinases) or cell lines (cancer, microbial) using dose-response curves (IC₅₀ determination).
- Solubility and stability : Assess in PBS or simulated physiological buffers via UV-Vis spectroscopy. The dimethylaminoethyl group may enhance aqueous solubility .
Advanced Research Questions
Q. How can researchers address contradictory data in reported biological activities of this compound?
- Methodological Answer :
- Standardized assays : Replicate experiments under controlled conditions (e.g., pH, temperature, cell passage number) to minimize variability.
- Structural analogs : Synthesize derivatives (e.g., replacing oxan-4-yl with piperidinyl) to isolate the pharmacophore responsible for activity. Compare results using SAR (structure-activity relationship) models .
- Meta-analysis : Cross-reference data from PubChem, patents, and peer-reviewed studies to identify trends or outliers .
Q. What computational strategies are effective for predicting the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., GPCRs or kinases). Focus on the thiophene carboxamide’s hydrogen-bonding potential and the dimethylaminoethyl group’s cationic interactions .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Prodrug design : Modify the oxan-4-yl or dimethylaminoethyl groups with ester or carbamate linkers to enhance bioavailability.
- Metabolic stability : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS. Adjust substituents (e.g., fluorination) to reduce CYP450-mediated metabolism .
Q. What experimental approaches are suitable for studying the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Pull-down assays : Use biotinylated derivatives to identify binding partners in cell lysates, followed by streptavidin affinity purification and MS-based proteomics.
- CRISPR-Cas9 screening : Knock out putative targets in cell lines and assess changes in compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
